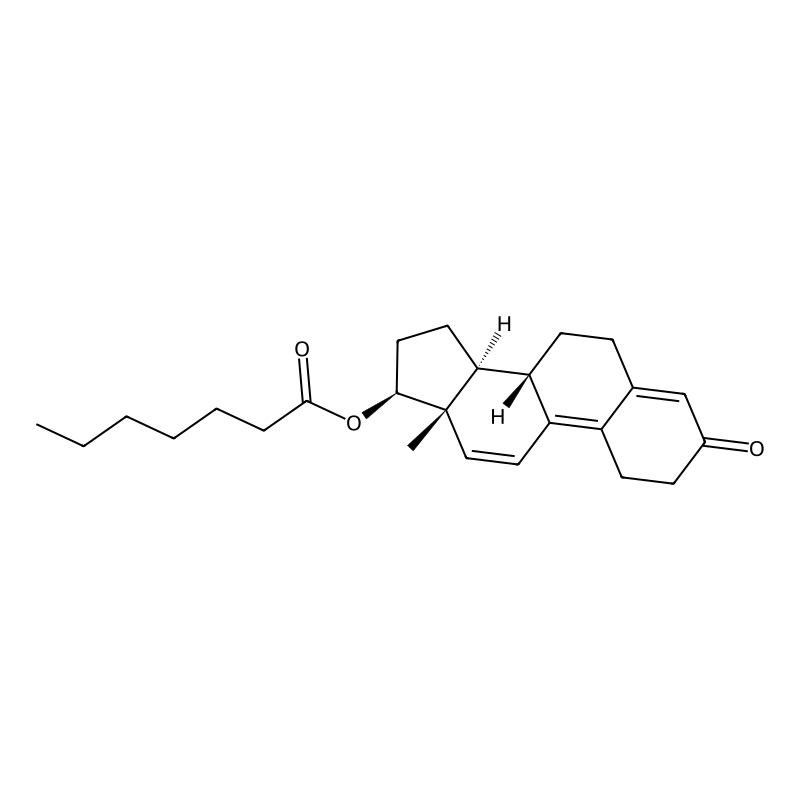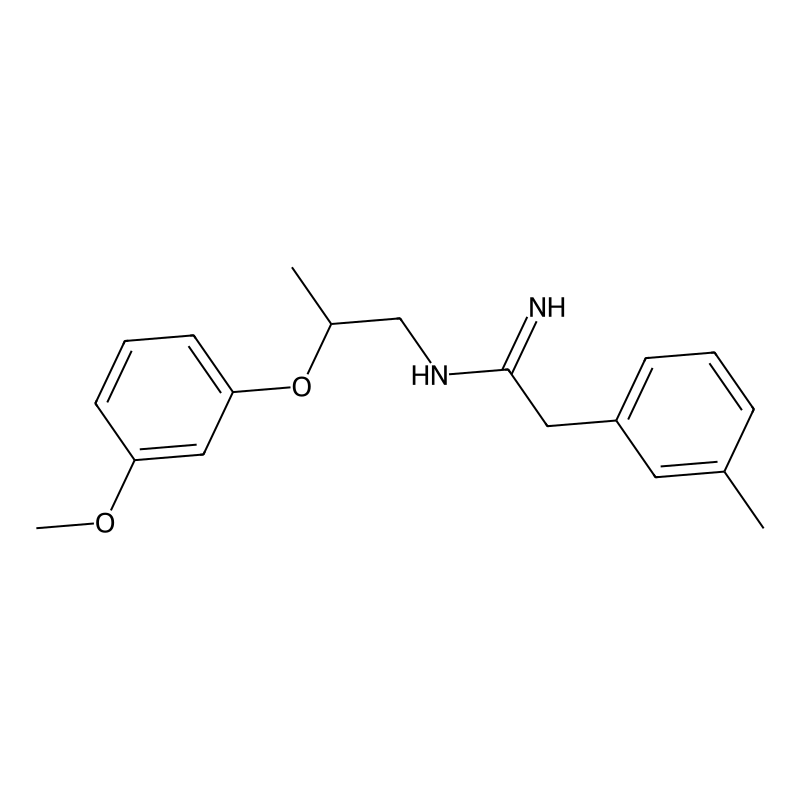2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis of Antiviral Compounds
Application: “2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide” is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .
Preparation of Hepatitis C Virus Inhibitors
Application: This compound is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .
Synthesis of 2-Bromo-5-Fluorobenzotrifluoride
Application: This compound is used in the synthesis of 2-bromo-5-fluorobenzotrifluoride, a compound with wide applications, mainly as an organic reagent and medicine intermediate .
Method: The synthesis method comprises the following steps :
- Finally synthesizing a target compound, 2-bromo-5-fluorobenzotrifluoride, though diazotization and bromination methods of cuprous bromide, hydrobromic acid and sodium nitrate at high yield and high purity .
Synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles
Application: This compound is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .
Preparation of 2-[(4-diarylmethoxy)phenyl]benzimidazoles
2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is an organic compound characterized by the presence of bromine and fluorine substituents on a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 335.92 g/mol. The compound features a bromobenzyl structure with a trifluoromethyl group at the para position relative to the bromine atom, which imparts unique chemical properties, including increased lipophilicity and potential biological activity.
- Nucleophilic Substitution Reactions: The bromine atoms can be substituted by nucleophiles, making it useful in organic synthesis.
- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, to form biaryl compounds.
- Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group can influence reactivity patterns in electrophilic aromatic substitution reactions.
Several synthetic routes have been reported for the preparation of 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide:
- Halogenation: Starting from 4-(trifluoromethyl)benzyl bromide, bromination can be achieved using elemental bromine in the presence of a catalyst.
- Fluorination: The introduction of fluorine can be accomplished via electrophilic fluorination methods, utilizing reagents like potassium fluoride or other fluorinating agents under controlled conditions to achieve high yields .
- Palladium-Catalyzed Cross-Coupling: Utilizing palladium catalysts, this method allows for the coupling of aryl halides with various nucleophiles to create substituted products efficiently .
2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide is primarily utilized as a building block in organic synthesis. It serves as an intermediate for:
- Pharmaceuticals: It can be used to synthesize complex molecules with potential therapeutic effects.
- Agrochemicals: Its derivatives may find applications in crop protection products.
- Material Science: The compound may also be explored for creating new materials with specific electronic or optical properties.
Interaction studies involving 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing more complex molecules and evaluating its potential biological activity.
Several compounds share structural similarities with 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-4-(trifluoromethyl)benzyl bromide | Lacks fluorine at the 5-position; different reactivity | |
| 4-Bromo-3-(trifluoromethyl)benzyl bromide | Different substitution pattern; potential differences in biological activity | |
| 2-Fluoro-5-bromo-4-(trifluoromethyl)benzene | Fluorine at the 2-position; alters electronic properties | |
| 4-(Trifluoromethyl)benzyl bromide | No additional bromo substituent; simpler structure |
The unique combination of both bromo and fluoro groups at specific positions on the benzene ring gives 2-bromo-5-fluoro-4-(trifluoromethyl)benzyl bromide distinct chemical properties that may enhance its utility in various synthetic applications compared to its analogs.








